5-(4-bromophenyl)-4-{4-nitrophenyl}-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
5-(4-bromophenyl)-4-{4-nitrophenyl}-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-4-{4-nitrophenyl}-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) and copper(I) iodide (CuI) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
5-(4-bromophenyl)-4-{4-nitrophenyl}-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-4-{4-nitrophenyl}-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
(1-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-yl)methanol: Shares the bromophenyl group but differs in other structural aspects.
(5-methyl-4-nitro-1H-pyrazol-3-yl)(phenyl)methanone: Contains the nitrophenyl group but has a different core structure.
Uniqueness
The uniqueness of 5-(4-bromophenyl)-4-{4-nitrophenyl}-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific combination of functional groups and the dihydropyrrolo[3,4-c]pyrazole core
Properties
CAS No. |
840513-10-2 |
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Molecular Formula |
C18H13BrN4O3 |
Molecular Weight |
413.2g/mol |
IUPAC Name |
5-(4-bromophenyl)-3-methyl-4-(4-nitrophenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C18H13BrN4O3/c1-10-15-16(21-20-10)18(24)22(13-8-4-12(19)5-9-13)17(15)11-2-6-14(7-3-11)23(25)26/h2-9,17H,1H3,(H,20,21) |
InChI Key |
SZALEHCRHOBTDR-UHFFFAOYSA-N |
SMILES |
CC1=C2C(N(C(=O)C2=NN1)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=C2C(N(C(=O)C2=NN1)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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